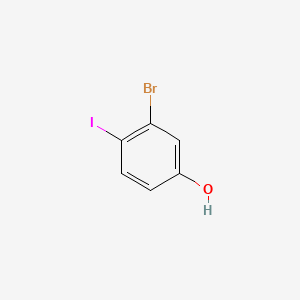
3-Bromo-4-iodophenol
Vue d'ensemble
Description
3-Bromo-4-iodophenol is a compound with both bromine and iodine substituents on a phenol ring . It has a molecular weight of 298.91 . The compound is solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of 3-Bromo-4-iodophenol involves multiple steps . The process includes the use of triethylamine, palladium on activated carbon, hydrogen, ethyl acetate, ethanol, N-Bromosuccinimide, N,N-dimethyl-formamide, sulfuric acid, water, acetonitrile, and potassium hydroxide .Molecular Structure Analysis
The InChI code for 3-Bromo-4-iodophenol is 1S/C6H4BrIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H . The compound has 9 heavy atoms and 6 aromatic heavy atoms .Chemical Reactions Analysis
3-Bromo-4-iodophenol undergoes a variety of chemical reactions. For instance, it is used for Suzuki-Miyaura coupling reaction . It also undergoes nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
3-Bromo-4-iodophenol has a molecular weight of 298.91 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.87 .Applications De Recherche Scientifique
Anticancer Activities
- Bromophenol Derivatives in Cancer Treatment : Bromophenol, a natural marine product, exhibits notable anticancer properties. A study on a novel bromophenol derivative (BOS-102) showed promising effects against human lung cancer cells. BOS-102 induced cell cycle arrest and apoptosis through mechanisms like activating caspase-3, enhancing reactive oxygen species (ROS) generation, and modulating signaling pathways like PI3K/Akt and MAPK (Guo et al., 2018).
Environmental and Biological Impacts
- Degradation in Environments : Sulfidogenic consortia, enriched from estuarine sediment, utilize bromophenol and iodophenol for degradation processes. This study indicates their role in the bioremediation of halogenated organic compounds in environmental settings (Häggblom & Young, 1995).
- Cellular Antioxidant Activity : Bromophenols isolated from the red alga Vertebrata lanosa, including compounds closely related to 3-bromo-4-iodophenol, have demonstrated potent antioxidant effects in cellular models. This suggests their potential application in protecting cells against oxidative stress (Olsen et al., 2013).
Chemical Synthesis and Applications
- Role in Chemical Synthesis : 3-Bromo-4-iodophenol derivatives are valuable in various chemical synthesis processes. For instance, they are used in Suzuki-Miyaura coupling reactions, contributing to the synthesis of complex organic compounds with potential applications in medicinal chemistry and material science (Schmidt & Riemer, 2014).
- Halogen Exchange Reactions : Studies on halogen exchange reactions involving halophenols, including 3-bromo-4-iodophenol analogs, are significant in organic chemistry for understanding reaction mechanisms and developing new synthetic pathways (Saha & Nangia, 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYOKMYZWDAXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodophenol | |
CAS RN |
1037298-05-7 | |
| Record name | 3-bromo-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



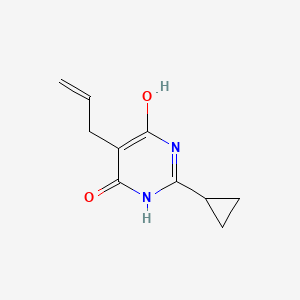
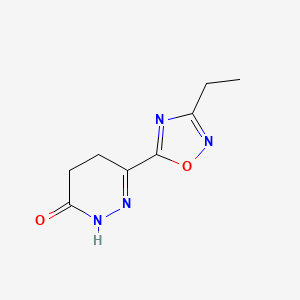
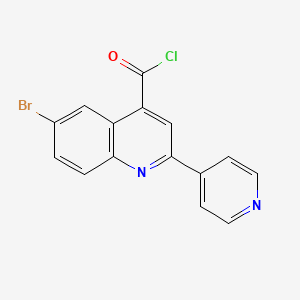
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
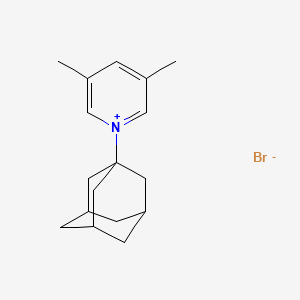
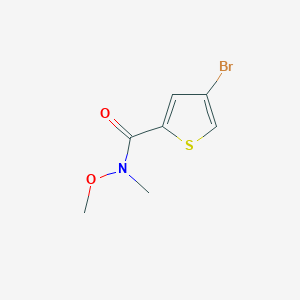

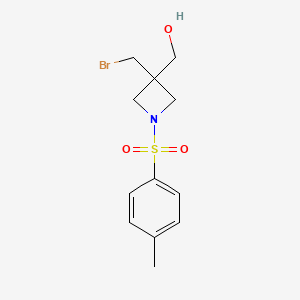

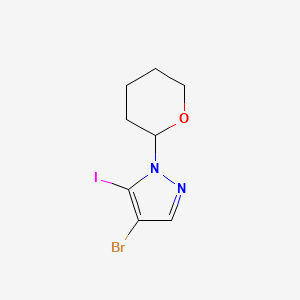
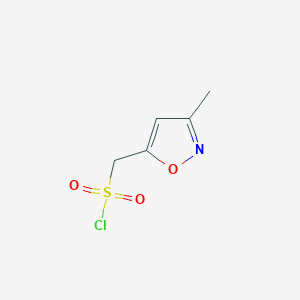
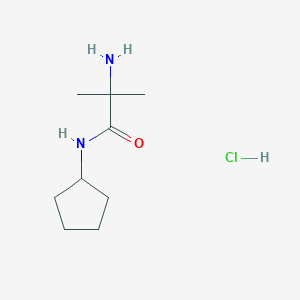
![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
